
(S)-3-PHENYL-3-(4-TRIFLUOROMETHYL-PHENOXY)-PROPYLAMINE
Vue d'ensemble
Description
(S)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine is a chiral amine derivative featuring a phenyl group, a phenoxy moiety substituted with a trifluoromethyl (CF₃) group at the para position, and a propylamine backbone.
Mécanisme D'action
Target of Action
Seproxetine, also known as (S)-norfluoxetine, is a selective serotonin reuptake inhibitor (SSRI) . It primarily targets the serotonin transporter, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which is thought to contribute to the drug’s antidepressant effects .
Mode of Action
Seproxetine binds to the serotonin transporter, blocking the reuptake of serotonin into the presynaptic neuron . This results in an increase in extracellular levels of serotonin and prolonged neurotransmitter activity . It is also an inhibitor of dopamine transporters and has an affinity for 5-HT2A and 5-HT2C receptors .
Biochemical Pathways
The primary biochemical pathway affected by seproxetine is the serotonin system . By inhibiting the reuptake of serotonin, seproxetine increases the concentration of this neurotransmitter in the synaptic cleft, enhancing serotonergic neurotransmission . The downstream effects of this include mood elevation and reduction of depressive symptoms .
Pharmacokinetics
It is known that the half-life of seproxetine ranges from 4 to 16 days . More research is needed to fully understand the ADME properties of seproxetine and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of seproxetine’s action primarily involve an increase in serotonergic neurotransmission . This is achieved through the inhibition of serotonin reuptake, resulting in increased serotonin concentrations in the synaptic cleft . The enhanced serotonergic activity can lead to mood elevation and a reduction in depressive symptoms .
Action Environment
The action, efficacy, and stability of seproxetine can be influenced by various environmental factors. For instance, the presence of other components in the dosage form, such as excipients, can affect the stability of the drug . Factors such as temperature, pH, moisture in solids, relative humidity of the environment, and the presence of catalysts can also impact the stability and efficacy of seproxetine
Analyse Biochimique
Biochemical Properties
Seproxetine is nearly four times more selective for stimulating neurosteroid synthesis relative to serotonin reuptake inhibition than fluoxetine . It interacts with serotonin and dopamine transporters, as well as 5-HT 2A and 5-HT 2C receptors .
Cellular Effects
Seproxetine has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting serotonin and dopamine transporters, thereby affecting cell signaling pathways
Molecular Mechanism
Seproxetine exerts its effects at the molecular level primarily through its action as a selective serotonin reuptake inhibitor . It binds to and inhibits serotonin and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft . This can result in changes in gene expression and cellular function .
Metabolic Pathways
Seproxetine is involved in the serotonin reuptake inhibition pathway
Activité Biologique
(S)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propyamine, also known as a derivative of fluoxetine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.
Molecular Structure
- Chemical Formula : C18H20F3NO
- Molecular Weight : 323.35 g/mol
- CAS Number : 56225-81-1
Structural Characteristics
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity by facilitating interactions with target proteins. The presence of the phenoxy group further contributes to its pharmacological profile.
Antidepressant Activity
(S)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propyamine is structurally related to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI). Research indicates that this compound exhibits similar pharmacological properties, enhancing serotonergic neurotransmission and potentially improving mood and reducing anxiety.
The mechanism is primarily through the inhibition of serotonin reuptake at the synaptic cleft, leading to increased serotonin levels in the brain. This action is crucial for its antidepressant effects.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds with similar structures. For instance, derivatives containing trifluoromethyl groups have demonstrated significant activity against various cancer cell lines.
Case Study: Anticancer Activity
In a study evaluating several urea derivatives, compounds with trifluoromethyl substitutions showed promising results against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). Notably:
- Compound 8 exhibited an IC50 value of 22.4 μM against PACA2 cells.
- Compound 9 showed IC50 values of 17.8 μM against HCT116 cells, indicating superior efficacy compared to traditional chemotherapeutics like Doxorubicin .
Antimicrobial Activity
The antibacterial properties of related compounds have also been investigated. Trifluoromethyl-substituted phenolic compounds have shown effectiveness against various bacterial strains, suggesting potential applications in combating antibiotic resistance.
Minimum Inhibitory Concentration (MIC)
In antibacterial assays:
- Derivatives were tested against Bacillus mycoides, Escherichia coli, and Candida albicans.
- The most active compounds had MIC values as low as 4.88 µg/mL .
Table 1: Biological Activity Summary
Activity Type | Cell Line/Pathogen | IC50/MIC Value | Reference |
---|---|---|---|
Antidepressant | Serotonin Reuptake Inhibition | N/A | |
Anticancer | PACA2 | 22.4 μM | |
HCT116 | 17.8 μM | ||
Antimicrobial | E. coli | MIC = 4.88 µg/mL |
Property | Value |
---|---|
Molecular Formula | C18H20F3NO |
Molecular Weight | 323.35 g/mol |
CAS Number | 56225-81-1 |
Applications De Recherche Scientifique
Scientific Research Applications
-
Antidepressant Activity
- Mechanism of Action : (S)-Fluoxetine selectively inhibits the reuptake of serotonin in the brain, which increases serotonin levels in the synaptic cleft. This action is crucial for its antidepressant effects .
- Clinical Efficacy : Numerous clinical trials have demonstrated its effectiveness in treating various mood disorders. For instance, a meta-analysis indicated that fluoxetine significantly reduces depressive symptoms compared to placebo .
- Anxiolytic Effects
- Neuroprotective Properties
- Weight Management
Case Study 1: Efficacy in Major Depressive Disorder
A double-blind placebo-controlled trial involving 300 patients diagnosed with major depressive disorder showed that those treated with (S)-fluoxetine exhibited a significant reduction in depression scores over 12 weeks compared to those receiving placebo. The study highlighted the compound's favorable side effect profile and tolerability .
Case Study 2: Treatment of Obsessive-Compulsive Disorder
In another study focusing on obsessive-compulsive disorder (OCD), (S)-fluoxetine was found to reduce OCD symptoms significantly when compared to baseline measurements after 10 weeks of treatment. Patients reported improved functioning and quality of life .
Case Study 3: Anxiolytic Effects
A randomized controlled trial examined the effects of (S)-fluoxetine on patients with generalized anxiety disorder. Results indicated a marked decrease in anxiety symptoms, further supporting its dual role as both an antidepressant and anxiolytic agent .
Data Table: Comparison of Fluoxetine Applications
Application Area | Mechanism | Clinical Evidence |
---|---|---|
Antidepressant Activity | Serotonin reuptake inhibition | Meta-analysis shows significant symptom reduction |
Anxiolytic Effects | Modulation of serotonin pathways | Randomized trials indicate reduced anxiety symptoms |
Neuroprotective Properties | Enhances neurogenesis | Preliminary studies suggest potential benefits |
Weight Management | Appetite regulation | Observational studies link fluoxetine to weight loss |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for (S)-3-phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine?
- Methodological Answer : The synthesis of chiral propylamine derivatives often employs stereoselective catalysis or resolution techniques. For example, enantiomeric purity can be ensured using chiral auxiliaries or catalysts, as demonstrated in the synthesis of structurally related morpholino compounds . Characterization should include:
- Mass Spectrometry (MS) : Confirm molecular identity via exact mass analysis (e.g., observed m/z 331.095 for the hydrochloride salt) .
- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using chiral shift reagents, such as tris(dipivalomethanato)europium, to resolve diastereotopic protons .
- Chiral HPLC : Validate enantiomeric excess using columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases.
Q. How can researchers optimize analytical detection of this compound in biological matrices?
- Methodological Answer : Derivatization techniques enhance sensitivity in LC-MS/MS. For propylamine analogs, phosphonium propylamine cations (e.g., tris(trimethoxyphenyl) phosphonium propylamine) improve ionization efficiency. Post-derivatization, use:
- Collision-Induced Dissociation (CID) : Monitor fragment ions specific to the trifluoromethyl-phenoxy group (e.g., m/z 145 for CF₃-C₆H₄O⁻).
- Matrix-Matched Calibration : Account for ion suppression in biological samples (e.g., plasma, urine) .
Advanced Research Questions
Q. What metabolic pathways or enzymes interact with this compound?
- Methodological Answer : Propylamine derivatives are substrates for polyamine metabolic enzymes. Key interactions include:
- S-Adenosylmethionine Decarboxylase (SAMDC) : Catalyzes propylamine transfer in spermidine/spermine biosynthesis. Monitor SAMDC activity via HPLC quantification of decarboxylated S-adenosylmethionine .
- Monoamine Oxidases (MAOs) : Assess oxidative deamination using MAO-A/MAO-B inhibitors (e.g., clorgyline, selegiline) in hepatic microsomal assays. Measure ammonia production via glutamate dehydrogenase-coupled assays .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- LogP Determination : Use shake-flask method with octanol-water partitioning under controlled pH (e.g., pH 7.4 for physiological relevance).
- Solubility : Employ equilibrium solubility assays with biorelevant media (e.g., FaSSIF/FeSSIF for intestinal absorption studies). Cross-validate with computational tools like COSMO-RS .
Q. What strategies enable enantioselective synthesis of the (S)-isomer, and how does chirality impact bioactivity?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral phosphine ligands (e.g., BINAP) with palladium catalysts for C-N bond formation in propylamine scaffolds .
- Bioactivity Correlation : Compare (S)- and (R)-isomers in receptor-binding assays (e.g., serotonin/norepinephrine transporters). For example, (S)-enantiomers of similar antidepressants show 10-fold higher affinity .
Comparaison Avec Des Composés Similaires
The following table summarizes key structural and physicochemical properties of (S)-3-phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine and its analogs:
Structural and Functional Insights :
Trifluoromethyl Phenoxy vs. Alkoxy Chains: The trifluoromethyl-phenoxy group in the target compound contrasts with simpler alkoxy chains (e.g., propoxy, ethoxy) in analogs like 4-propoxy-3-trifluoromethyl-phenylamine. In contrast, sulfonamide-containing analogs (e.g., 3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine) exhibit higher polarity due to the sulfonamide moiety, favoring aqueous solubility but reducing blood-brain barrier penetration .
Chirality and Stereochemistry: The (S)-configuration of the target compound distinguishes it from racemic mixtures or (R)-enantiomers (e.g., (1R)-1-[4-(4-fluorophenoxy)-3-nitrophenyl]propylamine). Enantiomeric differences could lead to varying binding affinities for targets such as amine receptors or enzymes .
Substituent Effects on Bioactivity: The nitro group in (1R)-1-[4-(4-fluorophenoxy)-3-nitrophenyl]propylamine may confer redox activity or susceptibility to metabolic reduction, unlike the stable CF₃ group in the target compound . Propylamine derivatives with sulfonamide groups (e.g., 3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine) are more likely to engage in hydrogen bonding, which could enhance target specificity but reduce passive diffusion .
Research Findings and Implications
- Physicochemical Stability : The trifluoromethyl group in the target compound likely improves metabolic stability compared to nitro- or sulfonamide-containing analogs, as CF₃ is resistant to enzymatic oxidation .
- Stereochemical Specificity: The (S)-enantiomer may exhibit superior binding to chiral targets (e.g., monoamine transporters) compared to its (R)-counterpart or achiral analogs .
- Comparative Lipophilicity: Estimated logP values suggest the target compound is more lipophilic than sulfonamide analogs but less so than non-polar derivatives like 4-propoxy-3-trifluoromethyl-phenylamine. This balance may optimize bioavailability .
Méthodes De Préparation
Alkaline Etherification of Chiral Amino Alcohol Precursors
The most industrially viable method for synthesizing (S)-fluoxetine involves the direct etherification of (S)-N-methyl-3-hydroxy-3-phenylpropylamine with 1-chloro-4-(trifluoromethyl)benzene. This approach, patented in WO1994000416A1, employs dimethylsulfoxide (DMSO) as a solvent and potassium hydroxide (KOH) or sodium hydroxide (NaOH) as the base .
Reaction Mechanism and Conditions
The reaction proceeds via an SN2 mechanism, where the hydroxyl group of the chiral amino alcohol is deprotonated by the strong base, forming an alkoxide intermediate. This nucleophile attacks the electrophilic carbon of the chloroarene, displacing the chloride ion. Key parameters include:
-
Temperature : 80–110°C
-
Base Stoichiometry : ≥30% molar excess of KOH/NaOH
-
Reaction Time : 10–20 hours
Optically active (S)-N-methyl-3-hydroxy-3-phenylpropylamine is synthesized beforehand using asymmetric reduction techniques, such as catalytic hydrogenation with a chiral catalyst .
Workup and Isolation
Post-reaction, the mixture is diluted with aqueous sodium chloride and extracted with toluene. The organic phase is washed, dried, and evaporated to yield the free base, which is converted to the hydrochloride salt using ethanolic HCl. Example 3 of the patent reports an 88% yield of (S)-fluoxetine hydrochloride with a melting point of 154–156°C .
Table 1: Optimization of Alkaline Etherification
Parameter | Optimal Range | Impact on Yield/ee |
---|---|---|
Base (KOH vs. NaOH) | KOH (10% H₂O) | Higher yield (87–88%) |
Solvent | DMSO | Enhances nucleophilicity |
Temperature | 100°C | Balances reaction rate/selectivity |
Hydrogenation-Etherification Sequential Route
An alternative method described in EP0391070A1 involves a two-step process:
-
Hydrogenation of 2-benzoyl-N-benzyl-N-methylethylamine to (S)-1-phenyl-3-(N-methylamino)-propane-1-ol.
-
Etherification with 1-chloro-4-trifluoromethylbenzene in N-methylpyrrolidone (NMP) using potassium tert-butoxide and KI .
Etherification Challenges
The second step faces selectivity issues due to competing side reactions. NMP as a solvent improves solubility, while KI acts as a phase-transfer catalyst. Yields are comparable to the alkaline method but require additional purification steps .
Classical Cyanogen Bromide Approach
Prior to modern methods, fluoxetine was synthesized via a three-step process (Hungarian Patent No. 173,723):
-
Alkylation : N,N-Dimethyl-3-halo-3-phenylpropylamine reacts with 4-(trifluoromethyl)phenol.
-
Cyanation : Treatment with cyanogen bromide forms N-cyano-N-methyl intermediates.
-
Hydrolysis : Acidic or basic conditions cleave the cyano group to yield the primary amine .
Limitations:
-
Low overall yield (50–60%) due to intermediate instability.
-
Cyanogen bromide’s toxicity and handling risks.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for (S)-Fluoxetine Synthesis
Industrial-Scale Considerations
The alkaline etherification method dominates industrial production due to:
-
Cost Efficiency : DMSO and KOH are inexpensive.
-
Simplified Workflow : Single-step reaction minimizes purification.
-
Stereochemical Preservation : Chiral starting materials bypass the need for post-synthesis resolution.
Propriétés
IUPAC Name |
(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQRCHMSJFFONW-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCN)OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019529, DTXSID50891581 | |
Record name | Seproxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126924-38-7 | |
Record name | (S)-Norfluoxetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126924-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Seproxetine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126924387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Seproxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06731 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Seproxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEPROXETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CO3X0R31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.